(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminobenzenethiol with a suitable α-bromoketone in the presence of a base such as sodium acetate in ethanol.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced by reacting the benzothiazole intermediate with 2-bromobenzoyl chloride in the presence of a base like triethylamine.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine, such as ethylamine, under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its benzothiazole core.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial and fungal cell wall synthesis, leading to their inhibition and subsequent cell death.
Pathways Involved: It interferes with key signaling pathways in cancer cells, leading to apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.
6-Bromobenzo[d]thiazol-2(3H)-one: Another brominated benzothiazole derivative with antibacterial and cytotoxic properties.
Uniqueness
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is unique due to the presence of the ethyl ester and methoxy groups, which enhance its solubility and bioavailability. Additionally, the combination of the bromobenzoyl and imino groups contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[2-(2-bromobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-3-26-17(23)11-22-15-9-8-12(25-2)10-16(15)27-19(22)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBCQDIAVGEKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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